molecular formula C12H17NO2S B7507988 (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone

(4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone

Cat. No. B7507988
M. Wt: 239.34 g/mol
InChI Key: DJLMXVCDEUGOGG-UHFFFAOYSA-N
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Description

(4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone, also known as MPTM, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

(4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been reported to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Several research studies have investigated the effects of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone on various animal models and have reported promising results.

Mechanism of Action

The mechanism of action of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone may act on the GABAergic system, which is involved in the regulation of neuronal excitability. (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. Additionally, (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been found to reduce pain and inflammation in animal models of neuropathic pain and arthritis. (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has also been reported to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone in lab experiments is its high potency and selectivity. (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been found to exhibit its biological effects at low concentrations, making it a useful tool for studying the GABAergic system and COX-2 inhibition. Additionally, (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been reported to be well-tolerated in animal models, with few side effects. One limitation of using (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions for research on (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone can be identified. One direction is to investigate the potential applications of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone and its effects on the GABAergic system and COX-2 inhibition. Finally, the development of more efficient synthesis methods for (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone may lead to its wider use in medicinal chemistry research.
Conclusion:
In conclusion, (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone is a synthetic compound with potential applications in the field of medicinal chemistry. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising tool for studying the GABAergic system and COX-2 inhibition. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone involves the reaction of 4-methoxypiperidine and 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient in producing high yields of (4-Methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone.

properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-3-4-11(16-9)12(14)13-7-5-10(15-2)6-8-13/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMXVCDEUGOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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